

Application Notes and Protocols: NMR and Mass Spectrometry Data for Djalonsone

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Compound of Interest

Compound Name: *Djalonsone*

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Abstract: This document provides detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Djalonsone**, a dibenzo- α -pyrone isolated from *Anthocleista djalonsensis* and also known as Alternariol monomethyl ether.[1] It is intended for researchers, scientists, and drug development professionals engaged in the analysis and characterization of natural products. The application note includes tabulated spectral data, comprehensive experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Introduction

Djalonsone (Alternariol monomethyl ether) is a naturally occurring phenolic compound belonging to the dibenzo- α -pyrone class of mycotoxins.[1][2] It has been isolated from various sources, including the roots of the plant *Anthocleista djalonsensis* and fungi of the *Alternaria* genus.[1][3] The compound is of interest to the scientific community due to its potential biological activities. Accurate and detailed analytical data are crucial for its identification, characterization, and further investigation in drug discovery and development. This document provides a comprehensive summary of its NMR and mass spectrometry data and the protocols to obtain them.

Spectroscopic and Spectrometric Data

The following tables summarize the key NMR and mass spectrometry data for **Djalonsone**.

Table 1: ^1H NMR Data for **Djalonsone** (Alternariol 9-methyl ether) in DMSO- d_6 . [4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.99	s	1H	-OH
9.80	s	1H	-OH
7.15	d, J=2.0 Hz	1H	H-6'
6.78	d, J=2.5 Hz	1H	H-2
6.69	d, J=2.0 Hz	1H	H-4'
6.64	d, J=2.5 Hz	1H	H-4
3.89	s	3H	-OCH ₃
2.70	s	3H	-CH ₃

Table 2: ¹³C NMR Data for **Djalonensone** (Alternariol 9-methyl ether) in DMSO-d₆.[\[4\]](#)

Chemical Shift (δ) ppm	Assignment
165.7	C=O
164.7	C-3'
158.6	C-5'
158.2	C-3
157.5	C-1'
138.4	C-1
124.2	C-6'
116.1	C-5
109.9	C-4a'
105.4	C-2'
101.9	C-2
101.7	C-4
98.9	C-4a
56.1	-OCH ₃
20.3	-CH ₃

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for **Djalonsone**.

Parameter	Value
Molecular Formula	C ₁₅ H ₁₂ O ₅
Molecular Weight	272.25 g/mol
Ionization Mode	Positive
Observed [M+H] ⁺	273.0744
Calculated [M+H] ⁺	273.0757
Key Fragment Ions (MS ²)	m/z 258, 230, 215, 187, 159, 131

Experimental Protocols

The following protocols provide detailed methodologies for the isolation and analysis of **Djalonsone**.

This protocol describes a general method for the extraction and isolation of **Djalonsone** from plant material.[\[5\]](#)

- Plant Material Preparation: Air-dry the roots of *Anthocleista djalonsensis* at room temperature for two weeks and then grind them into a fine powder.
- Extraction: Macerate the powdered plant material in methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
- Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity.
- Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions containing the compound of interest and purify further using preparative HPLC to yield pure **Djalonsone**.

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.[\[4\]](#)[\[6\]](#)

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Djalonsone** in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Acquire the spectrum at 25 °C.
 - Use a standard pulse sequence with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
 - Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to encompass the range of 0-200 ppm.
 - Reference the chemical shifts to the solvent peak of DMSO-d₆ at δ 39.5 ppm.
- Data Processing: Process the acquired data using appropriate NMR software. Apply a line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation.

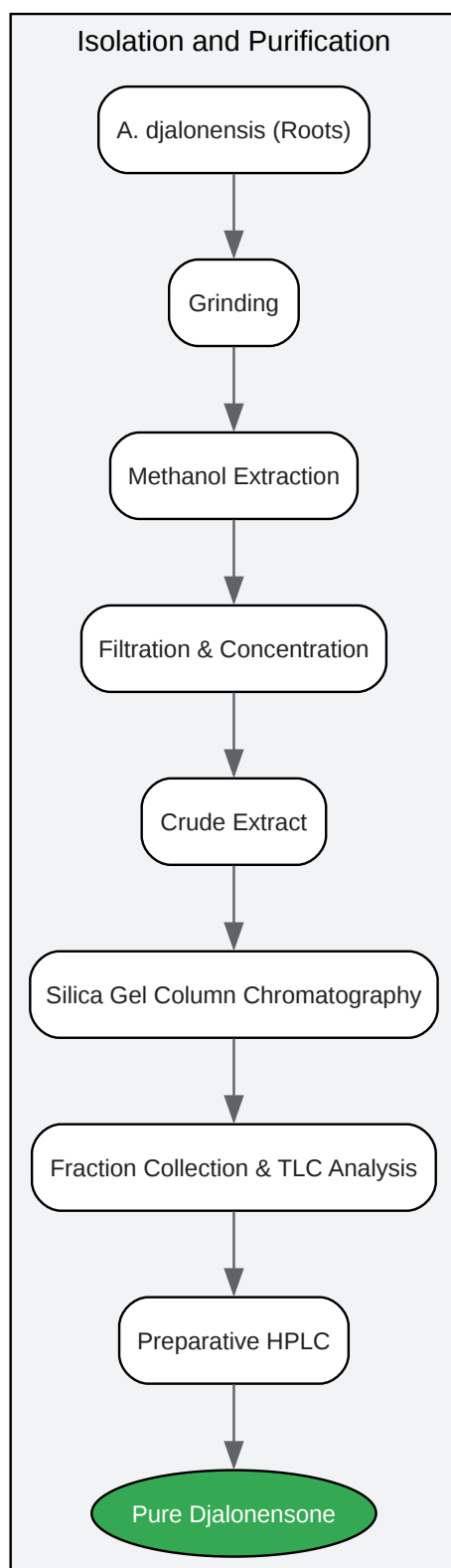
This protocol details the method for obtaining high-resolution mass spectrometry data for **Djalonsone**.^{[7][8]}

- Sample Preparation: Prepare a stock solution of **Djalonsone** in methanol at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
- Chromatography:
 - LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry:
 - Mass Spectrometer: A high-resolution mass spectrometer such as a Q-Exactive Orbitrap.
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode.
 - Capillary Voltage: 3.5 kV.
 - Sheath Gas and Aux Gas Flow Rates: 35 and 10 (arbitrary units), respectively.
 - Scan Range: m/z 100-1000.
 - Resolution: 70,000.
 - MS/MS Fragmentation: For tandem MS, use higher-energy collisional dissociation (HCD) with a normalized collision energy of 30-40.

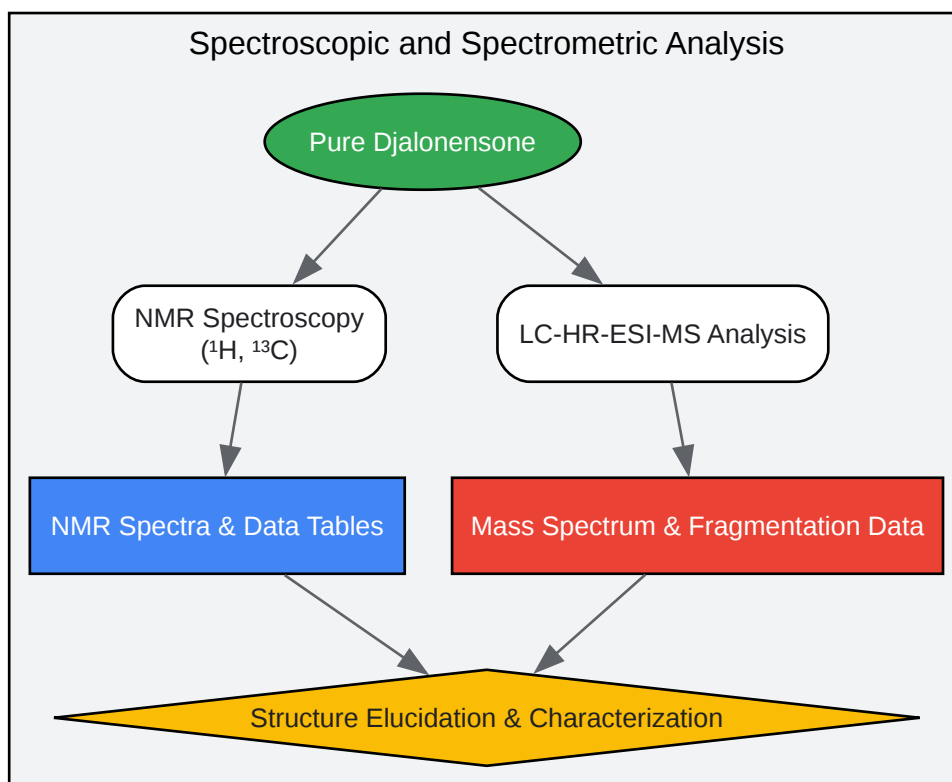
Visualizations

The following diagrams illustrate the experimental workflow for the isolation and analysis of **Djalonsone**.



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Caption: Workflow for the isolation and purification of **Djalonensone**.



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Caption: Analytical workflow for the characterization of **Djalonsone**.

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